molecular formula C9H10Cl2S B1443355 (2,6-Dichlorophenyl)(isopropyl)sulfane CAS No. 1616135-07-9

(2,6-Dichlorophenyl)(isopropyl)sulfane

Cat. No. B1443355
M. Wt: 221.15 g/mol
InChI Key: PVXUJWNUIZSMBG-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)(isopropyl)sulfane” is a chemical compound with the molecular formula C9H10Cl2S . Its average mass is 221.147 Da and its mono-isotopic mass is 219.988022 Da .


Molecular Structure Analysis

The molecular structure of “(2,6-Dichlorophenyl)(isopropyl)sulfane” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 sulfur atom .

Scientific Research Applications

  • Sulfonation and Sulfation Reactions : This compound is involved in sulfonation and sulfation reactions with chloro- and dichlorophenols, using concentrated aqueous sulfuric acid and sulfur trioxide. This process affects the isomer distribution of sulfonic acid, particularly determined by the hydroxy substituent and the amount of SO3 used (Wit & Cerfontain, 2010).

  • Degradation under Sulfate-Reducing Conditions : It has been studied in the context of chlorophenol degradation under sulfate-reducing conditions, where the presence of (2,6-Dichlorophenyl)(isopropyl)sulfane leads to dechlorination and subsequent degradation of chlorophenols, with sulfate acting as the electron sink (Häggblom & Young, 1990).

  • Synthesis and Structural Studies : It is used in the synthesis of complex organic compounds, where its structure and behavior under different conditions are studied. For instance, (2-nitro-ethene-1,1-diyl)-bis-((4-isopropyl-benzyl)sulfane), a related compound, has been synthesized and analyzed through various spectroscopic techniques, indicating its potential in creating complex molecules (Sakthikumar et al., 2015).

  • Study of Aromatic Sulfones : It contributes to the understanding of the properties and behaviors of aromatic sulfones, such as isopropyl 2,4,6-triisopropylphenyl sulfone, which have been synthesized and characterized to study atom deviations from the aromatic least-squares plane and their implications (Sandrock et al., 2004).

  • Environmental Applications : This compound plays a role in environmental chemistry, particularly in the activation of peroxymonosulfate and sulfate radical attack on phenolic compounds, influencing the degradation of these compounds in water systems (Anipsitakis et al., 2006).

  • Methanogenic Degradation of Chlorinated Phenols : Its derivatives have been studied in the methanogenic degradation of chlorinated phenols, where it is observed that auxiliary carbon sources and electron acceptors can influence the degradation rate (Häggblom et al., 1993).

properties

IUPAC Name

1,3-dichloro-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2S/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUJWNUIZSMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)(isopropyl)sulfane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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